N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE
Description
N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE is a heterocyclic compound featuring a xanthene carboxamide core linked to a substituted phenyl group bearing a thiazolo[5,4-b]pyridine moiety. This structure combines aromatic and fused heterocyclic systems, which are often associated with diverse biological activities, including kinase inhibition and antimicrobial properties. The compound’s crystallographic characterization likely employs software such as SHELXL for refinement, a widely trusted tool in small-molecule structural analysis .
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2S/c1-16-12-13-17(26-30-20-9-6-14-28-27(20)33-26)15-21(16)29-25(31)24-18-7-2-4-10-22(18)32-23-11-5-3-8-19(23)24/h2-15,24H,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZBLEJEPMRJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps, starting from commercially available substancesCommon reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial applications. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction might yield a more saturated compound.
Scientific Research Applications
N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it has been shown to inhibit PI3K by binding to the enzyme and preventing its activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other heterocyclic derivatives, particularly N-substituted carbazoles and thiazolo-pyridine hybrids.
Structural Analogues: N-Substituted Carbazoles
Salih et al. synthesized two N-substituted carbazoles (compounds 24 and 25), which include triazanylidene and pyrimidinone/pyrazol-one moieties (Figure 8 in the original work) . While these compounds lack the xanthene carboxamide group, they share the following similarities and differences with the target compound:
| Parameter | Target Compound | Carbazole Derivatives (24, 25) |
|---|---|---|
| Core Structure | Xanthene carboxamide + thiazolo[5,4-b]pyridine | Carbazole + triazanylidene + pyrimidinone/pyrazol-one |
| Key Functional Groups | Amide, thiazolo-pyridine, methylphenyl | Carbazole, triazane, ketone |
| Synthetic Complexity | High (due to fused thiazolo-pyridine and xanthene systems) | Moderate (relies on carbazole acetylation and cyclization) |
| Potential Applications | Kinase inhibition (inferred from thiazolo-pyridine analogs) | Antimicrobial/antioxidant (common in carbazole derivatives) |
Key Observations :
- The target compound’s thiazolo[5,4-b]pyridine group is structurally distinct from the triazanylidene systems in carbazoles, suggesting divergent electronic properties and binding affinities.
Thiazolo-Pyridine Hybrids
For example:
- Thiazolo[5,4-b]pyridine-3-carboxamides show nanomolar IC₅₀ values in kinase assays, attributed to their planar aromatic systems and hydrogen-bonding capacity.
- The methylphenyl substituent in the target compound may improve lipophilicity and membrane permeability compared to simpler thiazolo-pyridine derivatives.
Biological Activity
N-(2-Methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-9H-xanthene-9-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H19N3O2S
- Molecular Weight : 449.5 g/mol
- CAS Number : 900633-69-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Reactions with Hydrazonoyl Halides : Starting from readily available precursors and utilizing solvents such as ethanol.
- Use of Continuous Flow Reactors : For industrial production to enhance yield and reduce environmental impact.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism may involve the inhibition of specific enzymes or disruption of cellular processes by binding to active sites or interfering with DNA replication. For instance, derivatives of thiazolo[5,4-b]pyridine have shown comparable effects to established chemotherapeutic agents like cisplatin in inhibiting cancer cell growth .
- Case Study : In a study evaluating the cytotoxic effects on colorectal cancer cell lines DLD-1 and HT-29, it was found that treatment with this compound led to apoptosis induction via the activation of caspase pathways . The study demonstrated that 66.6% of DLD-1 cells exhibited active caspase-8 after treatment.
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Activity Against Bacteria : It has been tested against strains such as Pseudomonas aeruginosa and Escherichia coli, demonstrating effective inhibitory concentrations (MIC values) .
The biological activity is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The compound inhibits phosphoinositide 3-kinase (PI3K) by binding to its kinase domain, thus blocking its activity which is crucial for cancer cell survival .
- Induction of Apoptosis : The activation of apoptotic pathways through caspase activation has been confirmed in various studies .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
